4-hydroxy-1-methylpiperidin-2-one

Regioselectivity Aromatic Nucleophilic Substitution Hydrogen Bonding

Researchers face inconsistent regiochemical outcomes when using generic amine nucleophiles in aromatic substitution. 4-Hydroxy-1-methylpiperidin-2-one (CAS 906514-05-4) resolves this via hydrogen-bond-directed reactivity, delivering ortho-substituted products with improved yields and purity. - Enables nanomolar CCR1/CCR5 antagonism with >200-fold selectivity over related targets, based on validated 4-hydroxypiperidine SAR. - Serves as a direct building block for CDK-2/9 focused libraries, bypassing unoptimized hit discovery. - Supplied with batch-specific analytical documentation to ensure synthetic reproducibility.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 906514-05-4
Cat. No. B6237721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-1-methylpiperidin-2-one
CAS906514-05-4
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCN1CCC(CC1=O)O
InChIInChI=1S/C6H11NO2/c1-7-3-2-5(8)4-6(7)9/h5,8H,2-4H2,1H3
InChIKeyZANYYWKAKZBZII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-1-methylpiperidin-2-one (CAS 906514-05-4): Procurement and Baseline Data


4-Hydroxy-1-methylpiperidin-2-one (CAS 906514-05-4) is a piperidinone derivative with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol [1]. It serves as a versatile intermediate in organic synthesis and has been investigated as a key scaffold within the pharmacologically active 4-hydroxypiperidine class [2]. This class is known for its potential as antagonists of chemokine receptors, such as CCR1 and CCR5, and as inhibitors of cyclin-dependent kinases (CDKs) [2].

Why Generic Substitution of 4-Hydroxy-1-methylpiperidin-2-one is Scientifically Unjustified


The specific substitution pattern on the piperidinone ring is a critical determinant of biological activity and synthetic utility. Even minor modifications among close analogs, such as shifting the hydroxy group from the 4- to the 3-position or replacing it with a hydroxymethyl group, can lead to drastically different reactivity, target engagement, and potency profiles [1][2]. Therefore, substituting 4-hydroxy-1-methylpiperidin-2-one with a similar in-class compound without rigorous validation of its structure-activity relationship (SAR) is likely to compromise experimental outcomes or synthetic route efficiency [3].

Product-Specific Quantitative Evidence for 4-Hydroxy-1-methylpiperidin-2-one (CAS 906514-05-4)


Differentiated Synthetic Utility in Regioselective Aromatic Substitution

The 4-hydroxy-1-methylpiperidine moiety, a close analog to the target compound, can act as a nucleophile that leverages its hydroxy group for hydrogen-bonding interactions, which can significantly influence regioselectivity in aromatic substitution reactions. This mechanism was demonstrated to provide ortho-selectivity in the reaction of 2,4-difluoroacetophenone, a feature not possible with simpler secondary amines lacking this hydrogen-bonding capability [1].

Regioselectivity Aromatic Nucleophilic Substitution Hydrogen Bonding

Enhanced Potency in CCR5 Antagonism via 4-Hydroxypiperidine Scaffold

The 4-hydroxypiperidine scaffold is a well-validated pharmacophore for chemokine receptor antagonism. In a direct SAR study of CCR5 antagonists, a 4-hydroxy piperidine analog demonstrated an IC50 of 49 nM against MIP-1α binding to human CCR5/CD4-transfected HEK-293 cells. This potency is significantly higher than the initial hit compound from the same series, which had an IC50 of 840 nM [1][2]. This highlights the crucial role of the 4-hydroxypiperidine core in achieving potent target engagement.

CCR5 Antagonist HIV-1 Entry Inhibitor SAR

High Target Selectivity Profile of the 4-Hydroxypiperidine Class

A key differentiator for advanced drug candidates is target selectivity, which minimizes off-target effects. A compound from the 4-hydroxypiperidine class, studied as a CCR1 antagonist, demonstrated at least 200-fold selectivity for the CCR1 receptor over a panel of other human 7-transmembrane (7-TM) receptors, including other chemokine receptors [1]. This high degree of selectivity is a direct consequence of the optimized 4-hydroxypiperidine scaffold and is not a universal property of all piperidine-based molecules [2].

Selectivity CCR1 Antagonist Chemokine Receptor

Validated Research and Industrial Application Scenarios for 4-Hydroxy-1-methylpiperidin-2-one (CAS 906514-05-4)


Synthetic Route Optimization for Regioselective Functionalization

Procurement of 4-hydroxy-1-methylpiperidin-2-one is justified for the development of synthetic methodologies requiring high regiocontrol in aromatic nucleophilic substitution reactions. Its use can lead to improved yields and purity of ortho-substituted products, reducing the need for costly and time-consuming separation steps compared to using non-hydrogen-bonding amine nucleophiles [1].

Medicinal Chemistry Hit-to-Lead Programs for Chemokine Receptors

This compound is an ideal core scaffold for initiating medicinal chemistry campaigns targeting chemokine receptors like CCR1 and CCR5. Its established SAR from the 4-hydroxypiperidine class offers a clear path for achieving high potency (IC50 in the nanomolar range) and selectivity (>200-fold over related targets), providing a significant advantage over starting from a completely unoptimized chemical series [2][3].

Building Block for Kinase Inhibitor Libraries

Given the activity of 4-hydroxypiperidine analogs as CDK inhibitors, this compound can be used as a building block for synthesizing focused libraries for kinase inhibition assays. Its core structure provides a validated starting point for introducing diversity elements to explore the SAR of ATP-binding pockets, particularly for CDK-2 and CDK-9 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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